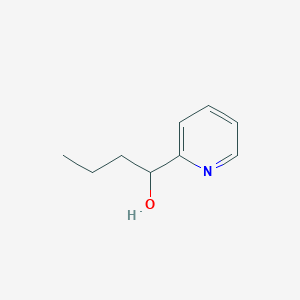

1-(Pyridin-2-yl)butan-1-ol

Description

1-(Pyridin-2-yl)butan-1-ol is a secondary alcohol featuring a pyridine ring attached to the first carbon of a butanol chain. This compound is of interest in organic synthesis and pharmaceutical research due to its hybrid structure, combining the aromatic properties of pyridine with the reactivity of an alcohol group.

Properties

IUPAC Name |

1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7,9,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZYQACPXHORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with butylmagnesium bromide, followed by hydrolysis . Another method includes the reduction of 1-(pyridin-2-yl)butan-1-one using sodium borohydride .

Industrial Production Methods: Industrial production of 1-(Pyridin-2-yl)butan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 1-(pyridin-2-yl)butane using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: 1-(Pyridin-2-yl)butan-1-one.

Reduction: 1-(Pyridin-2-yl)butane.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(Pyridin-2-yl)butan-1-ol is used across various scientific disciplines due to its unique chemical structure and reactivity.

Pharmaceutical Synthesis

- 1-(Pyridin-2-yl)butan-1-ol serves as a crucial intermediate in synthesizing various pharmaceutical compounds.

- It has been utilized in the synthesis of pyrimidinamine derivatives, which exhibit excellent fungicidal activity. For instance, the compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) demonstrated superior control over corn rust compared to the commercial fungicide tebuconazole, with EC50 values of 0.60 mg/L versus 1.65 mg/L, respectively.

- It is also employed in creating novel compounds that act as inhibitors of collagen prolyl-4-hydroxylase, crucial in collagen synthesis.

- Additionally, 1-(Pyridin-2-yl)butan-1-ol is used in synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some compounds displayed inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM.

- Furthermore, this compound has demonstrated potential as an anticonvulsant.

Neuroprotective Effects

- Pyridine derivatives, including 1-(Pyridin-2-yl)butan-1-ol, have been studied for their neuroprotective effects, indicating their relevance in treating neurodegenerative diseases. Further studies are needed to explore the specific mechanisms and pharmacological potential.

Chemical Reactions

1-(Pyridin-2-yl)butan-1-ol participates in several chemical reactions, which underscores its versatility in synthesizing complex molecules.

Reactions

- Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Structural Analogs

Several compounds share structural similarities with 1-(Pyridin-2-yl)butan-1-ol, each with unique features and applications:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| 2-Pyridinemethanol | Contains a methanol group attached to pyridine | More polar due to the shorter carbon chain |

| 3-Pyridinemethanol | Similar structure with a hydroxymethyl group | Different position of hydroxymethyl affects reactivity |

| 4-Pyridinemethanol | Hydroxymethyl at the fourth position | Variations in biological activity compared to 2-pyridine |

| 2-Aminobutanol | Contains an amino group instead of a pyridine ring | Different functional group leads to different reactivity |

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions . The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact : The substitution of the hydroxyl group in 1-(Pyridin-2-yl)butan-1-ol with a ketone (as in PY-1161) reduces polarity and alters reactivity. For instance, the ketone may undergo nucleophilic additions, while the alcohol can participate in esterification or oxidation reactions.

- Positional Isomerism : 4-(Pyridin-2-yl)butan-1-ol, a positional isomer with a primary alcohol group, may exhibit higher water solubility compared to the secondary alcohol in the target compound.

- Complex Derivatives: Pirmenol exemplifies how the 1-(pyridin-2-yl)butan-1-ol scaffold can be modified with bulky substituents (e.g., piperidinyl and phenyl groups) to create bioactive molecules, though its use is restricted to laboratory settings .

Biological Activity

1-(Pyridin-2-yl)butan-1-ol is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects.

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 1-(Pyridin-2-yl)butan-1-ol, exhibit significant antimicrobial properties. A study highlighted that this compound showed effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of 1-(Pyridin-2-yl)butan-1-ol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Antioxidant Properties

The antioxidant activity of 1-(Pyridin-2-yl)butan-1-ol has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that this compound can effectively neutralize free radicals, thereby suggesting its potential role in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assay Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

3. Potential Therapeutic Applications

The unique structure of 1-(Pyridin-2-yl)butan-1-ol allows it to interact with various biological targets. Preliminary studies suggest potential applications in treating conditions such as inflammation and cancer due to its ability to modulate specific signaling pathways .

Case Studies

Several case studies have explored the therapeutic implications of pyridine derivatives:

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of a formulation containing 1-(Pyridin-2-yl)butan-1-ol against skin infections caused by resistant bacterial strains. The results demonstrated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Antioxidant Effects

A research project investigated the use of this compound in a model of oxidative stress-induced neurodegeneration. The findings revealed that treatment with 1-(Pyridin-2-yl)butan-1-ol led to improved neuronal survival and reduced markers of oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.